molecular formula C14H19NO6 B14861657 N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

Cat. No.: B14861657
M. Wt: 297.30 g/mol
InChI Key: ZUJDLWWYFIZERS-PEDHHIEDSA-N
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Description

N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound characterized by its multiple hydroxyl groups and a phenoxy group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the phenoxy group through nucleophilic substitution. The final step involves deprotection and acylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups play a crucial role in binding to enzymes or receptors, influencing biochemical processes. The acetamide group may also contribute to its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide
  • N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-ethoxytetrahydro-2H-pyran-3-yl)acetamide

Uniqueness

N-((2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxytetrahydro-2H-pyran-3-yl)acetamide is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential biological activities compared to its methoxy and ethoxy analogs.

Properties

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

ZUJDLWWYFIZERS-PEDHHIEDSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O

Origin of Product

United States

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